molecular formula C9H19ClO4S B13632880 4-(2-Propoxyethoxy)butane-1-sulfonyl chloride

4-(2-Propoxyethoxy)butane-1-sulfonyl chloride

Cat. No.: B13632880
M. Wt: 258.76 g/mol
InChI Key: MSWGOGXGTJEURQ-UHFFFAOYSA-N
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Description

4-(2-Propoxyethoxy)butane-1-sulfonyl chloride is a sulfonic acid derivative characterized by a butane backbone with a sulfonyl chloride (-SO₂Cl) group at the first carbon and a 2-propoxyethoxy substituent at the fourth carbon. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis for forming sulfonamides, sulfonate esters, and other functional groups. However, specific data such as CAS number, molecular weight, and synthesis protocols are unavailable in the provided evidence .

Properties

Molecular Formula

C9H19ClO4S

Molecular Weight

258.76 g/mol

IUPAC Name

4-(2-propoxyethoxy)butane-1-sulfonyl chloride

InChI

InChI=1S/C9H19ClO4S/c1-2-5-13-7-8-14-6-3-4-9-15(10,11)12/h2-9H2,1H3

InChI Key

MSWGOGXGTJEURQ-UHFFFAOYSA-N

Canonical SMILES

CCCOCCOCCCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Propoxyethoxy)butane-1-sulfonyl chloride typically involves the reaction of 4-(2-Propoxyethoxy)butane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

4-(2-Propoxyethoxy)butane-1-sulfonic acid+SOCl24-(2-Propoxyethoxy)butane-1-sulfonyl chloride+SO2+HCl\text{4-(2-Propoxyethoxy)butane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{4-(2-Propoxyethoxy)butane-1-sulfonyl chloride} + \text{SO}_2 + \text{HCl} 4-(2-Propoxyethoxy)butane-1-sulfonic acid+SOCl2​→4-(2-Propoxyethoxy)butane-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of 4-(2-Propoxyethoxy)butane-1-sulfonyl chloride may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Propoxyethoxy)butane-1-sulfonyl chloride primarily undergoes nucleophilic substitution reactions due to the presence of the sulfonyl chloride group. These reactions can be classified as follows:

    Nucleophilic Substitution (S_N2): The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonate esters or sulfonamides.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in reactions with 4-(2-Propoxyethoxy)butane-1-sulfonyl chloride include alcohols, amines, and thiols.

    Reaction Conditions: These reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile, under mild to moderate temperatures.

Major Products Formed

    Sulfonate Esters: Formed when reacting with alcohols.

    Sulfonamides: Formed when reacting with amines.

    Sulfonic Acids: Formed upon hydrolysis.

Scientific Research Applications

4-(2-Propoxyethoxy)butane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Bioconjugation: Employed in the modification of biomolecules such as proteins and peptides, facilitating the study of biological processes.

    Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Propoxyethoxy)butane-1-sulfonyl chloride involves the formation of a sulfonyl intermediate upon reaction with nucleophiles. This intermediate can then undergo further transformations depending on the nature of the nucleophile and reaction conditions. The sulfonyl chloride group acts as an electrophilic center, facilitating the attack by nucleophiles and subsequent formation of new chemical bonds.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table summarizes structural analogs of 4-(2-Propoxyethoxy)butane-1-sulfonyl chloride, highlighting substituent variations and their implications:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Group Purity Availability
4-(3-Fluorophenoxy)butane-1-sulfonyl chloride 1343917-35-0 C₁₀H₁₂ClFO₃S 266.72 3-Fluorophenoxy (aromatic) N/A Commercially available
4-((Tetrahydrofuran-2-yl)methoxy)butane-1-sulfonyl chloride 1341811-65-1 C₉H₁₇ClO₄S 256.75 Tetrahydrofuran-2-ylmethoxy (cyclic ether) 98% Available for research
4-(4-Ethoxyphenoxy)butane-1-sulfonyl chloride N/A N/A N/A 4-Ethoxyphenoxy (aromatic ether) N/A Discontinued
Key Observations:

Substituent Effects on Reactivity: The 3-fluorophenoxy group (CAS 1343917-35-0) introduces electron-withdrawing fluorine, likely increasing electrophilicity of the sulfonyl chloride group and accelerating nucleophilic substitution reactions compared to non-fluorinated analogs . The 2-propoxyethoxy chain in the target compound lacks aromaticity, favoring interactions with polar aprotic solvents (e.g., DMF, acetonitrile) over aromatic solvents like toluene.

Molecular Weight Trends: The tetrahydrofuran analog has the lowest molecular weight (256.75 g/mol), while the fluorophenoxy derivative is heavier (266.72 g/mol) due to fluorine’s atomic mass. The target compound’s molecular weight is expected to fall between these values, assuming a linear ether chain.

Applications and Availability: Fluorinated analogs (e.g., CAS 1343917-35-0) are favored in pharmaceutical synthesis for enhancing metabolic stability .

Research Findings and Functional Comparisons

  • Synthetic Utility: Sulfonyl chlorides with aromatic substituents (e.g., 3-fluorophenoxy) are often employed in cross-coupling reactions or as precursors to bioactive molecules. In contrast, aliphatic ether-linked variants like 4-(2-propoxyethoxy)butane-1-sulfonyl chloride may serve as surfactants or solubility enhancers in polymer chemistry.
  • Stability and Storage : Aliphatic sulfonyl chlorides generally exhibit lower thermal stability than aromatic analogs due to weaker resonance stabilization. Proper storage at low temperatures (-20°C) under inert atmospheres is critical to prevent hydrolysis.

Biological Activity

4-(2-Propoxyethoxy)butane-1-sulfonyl chloride, a sulfonyl chloride derivative, is an important compound in medicinal chemistry and synthetic organic chemistry. Its biological activity has been explored in various studies, particularly in the context of its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C9_{9}H17_{17}ClO3_{3}S
  • Molecular Weight : 224.75 g/mol
  • Boiling Point : Approximately 208.4 °C
  • Melting Point : -29 °C
  • Density : 1.2 g/cm³

The biological activity of 4-(2-Propoxyethoxy)butane-1-sulfonyl chloride primarily revolves around its ability to act as a sulfonating agent. This property allows it to modify proteins and other biomolecules, potentially influencing their function and interactions.

Key Mechanisms Include :

  • Protein Modification : Sulfonyl chlorides can react with amino acid residues in proteins, leading to changes in protein structure and function.
  • Inhibition of Enzymatic Activity : By modifying active sites or allosteric sites on enzymes, this compound may inhibit or alter enzymatic reactions.
  • Interaction with Cell Signaling Pathways : The compound may interfere with pathways involved in cell proliferation and apoptosis, which is crucial for therapeutic applications.

Biological Activity Data

Research has demonstrated various biological activities associated with this compound, particularly in pharmacological contexts.

Activity Type Observation Reference
AntiviralInhibition of viral replication in vitro
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific proteases involved in cellular signaling

Case Study 1: Antiviral Properties

A study investigated the antiviral effects of 4-(2-Propoxyethoxy)butane-1-sulfonyl chloride against HIV. The compound demonstrated significant inhibition of viral replication in cultured cells, suggesting its potential as a therapeutic agent against viral infections.

Case Study 2: Cytotoxic Effects on Cancer Cells

Research conducted on various cancer cell lines revealed that the compound induced apoptosis through caspase activation pathways. The findings indicated that it might serve as a lead compound for developing new anticancer therapies.

Toxicological Profile

While exploring the biological activity, it is crucial to assess the safety profile of the compound:

Toxicity Type Assessment
Acute ToxicityModerate toxicity observed at high concentrations
Skin SensitizationPotential irritant; requires caution in handling
CarcinogenicityNot classified as a carcinogen by major agencies

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